6-Deoxy-3-O-methyl-L-galactose

Cardiac Glycosides Natural Product Chemistry Stereoselectivity

6-Deoxy-3-O-methyl-L-galactose (L-Digitalose) is a rare, naturally occurring methylated deoxy sugar with the critical L-configuration required for authentic cardiac glycoside synthesis (e.g., from Streptocaulon tomentosum) and stereoselective glycosylation. Unlike the non-equivalent D-enantiomer or L-fucose, only this precise L-sugar ensures correct diastereomer production for SAR studies, chiral analytical standard development, and glycoconjugate vaccine research. Its distinct optical rotation is essential for enantiomeric purity validation.

Molecular Formula C7H14O5
Molecular Weight 178.184
CAS No. 14064-39-2
Cat. No. B577038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-3-O-methyl-L-galactose
CAS14064-39-2
Molecular FormulaC7H14O5
Molecular Weight178.184
Structural Identifiers
SMILESCC(C(C(C(C=O)O)OC)O)O
InChIInChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m0/s1
InChIKeyMPQBLCRFUYGBHE-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-3-O-methyl-L-galactose (CAS 14064-39-2): A Rare L-Series Methylated Deoxy Sugar for Specialized Glycobiology Research and Cardiac Glycoside Studies


6-Deoxy-3-O-methyl-L-galactose (CAS 14064-39-2, molecular formula C7H14O5, MW 178.18 g/mol) is a rare, naturally occurring methylated deoxy sugar, also referred to as L-Digitalose . It is a monosaccharide characterized by the absence of a hydroxyl group at the C6 position and the presence of a methoxy group at the C3 position on an L-galactose (or L-fucose) backbone . This compound is distinguished from its more common D-enantiomer (D-Digitalose) and serves as a key structural component in specific cardiac glycosides and complex natural polysaccharides, making it a critical, specialized tool for research in stereoselective synthesis, glycobiology, and natural product chemistry .

Why 6-Deoxy-3-O-methyl-L-galactose Cannot Be Substituted with Common Analogs in Stereospecific and Biological Assays


Substitution of 6-Deoxy-3-O-methyl-L-galactose with its D-enantiomer (D-Digitalose) or the non-methylated parent sugar (L-Fucose) is not scientifically equivalent. The L-configuration is a critical determinant of stereoselectivity in glycosylation reactions and in the biosynthesis of specific natural products, leading to different biological and immunological outcomes [1]. While some in vitro immunochemical assays have shown similar activity between the D- and L-enantiomers, this is a system-dependent phenomenon and does not negate the fundamental stereochemical requirement for its natural occurrence and function [2]. The following quantitative evidence demonstrates the specific, verifiable differences that necessitate the exclusive procurement and use of this precise L-sugar for target applications.

6-Deoxy-3-O-methyl-L-galactose: Quantitative Comparative Evidence for Scientific Selection


Stereochemical Configuration Determines Biological Activity in Cardiac Glycoside Biosynthesis

6-Deoxy-3-O-methyl-L-galactose (L-Digitalose) is the naturally occurring component of specific cardiac glycosides, such as those found in the seaweed and certain Asclepiadaceae species, whereas its D-enantiomer (D-Digitalose) is found in others (e.g., Digitalis species) [1]. The L-configuration is non-negotiable for the accurate biosynthetic or semi-synthetic production of L-series glycosides; substituting the D-enantiomer would yield an entirely different, non-natural diastereomeric compound with altered pharmacological properties. This is a direct head-to-head comparison of natural occurrence, underscoring the absolute requirement for the correct enantiomer in natural product research.

Cardiac Glycosides Natural Product Chemistry Stereoselectivity

Comparable Immunochemical Activity with D-Enantiomer in Eel Anti-H(O) Systems In Vitro

In a direct comparison using the eel anti-H(O) haemagglutination-inhibition system, the D- and L-enantiomorphs of 3-O-methylfucose (a synonym for this class of compounds) demonstrated equal activity [1]. This finding, which contradicts classical stereospecificity concepts, provides a crucial, quantifiable data point for researchers designing assays where the stereochemical influence on a specific protein interaction is being probed. For applications in this specific immunological context, this data shows that both enantiomers are functionally interchangeable, a unique and valuable characteristic not common to all monosaccharide-protein interactions.

Immunochemistry Blood Group Antigens Hapten Activity

Enhanced H(O) Activity of D-Digitalose Over L-Fucose Establishes Basal Potency Hierarchy

Cross-study analysis reveals that while L-Fucose (6-deoxy-L-galactose) is the canonical H(O) blood group determinant, its 3-O-methylated derivative, D-Digitalose (the D-enantiomer of the target compound), exhibits superior activity in eel anti-H(O) assays [1]. This establishes a critical structure-activity relationship (SAR) baseline. Specifically, certain O-methylated D-fucoses, including D-digitalose, were found to be more active than L-fucose in these systems [1]. This infers that the 3-O-methyl modification can significantly alter biological recognition, providing a quantitative SAR foundation for the 6-Deoxy-3-O-methyl-L-galactose compound class.

Blood Group H(O) Lectins Glycobiology

Distinct Physicochemical Properties: Melting Point and Optical Rotation Differentiate L- and D-Enantiomers

The L- and D-enantiomers of 6-deoxy-3-O-methylgalactose can be definitively distinguished and characterized by their unique physicochemical properties, which are critical for identity verification and purity assessment in procurement and research use. A direct comparison of reported data for D-Digitalose reveals a melting point range of 106-119 °C (dependent on time post-preparation) and a specific optical rotation of [α]D²² +106° (after 17 hours) [1]. While direct data for the L-enantiomer is less frequently reported in public databases, its optical rotation would be equal in magnitude but opposite in sign (i.e., [α]D²² ≈ -106°), a fundamental and absolute difference that is indispensable for confirming stereochemical integrity.

Analytical Chemistry Quality Control Stereoisomer Identification

Role as a Distinct Building Block for Glycosylation and De Novo Synthesis

As a deoxy sugar with a specific substitution pattern, 6-Deoxy-3-O-methyl-L-galactose provides a unique structural motif that cannot be accessed by simple modification of common sugars like L-fucose or D-galactose. The presence of both a 6-deoxy and a 3-O-methyl group on the L-galacto scaffold dictates its distinct reactivity and conformational properties in glycosylation reactions compared to its unmethylated or non-deoxygenated analogs . This makes it a specialized and indispensable building block for the de novo synthesis of complex L-series oligosaccharides and natural product analogs. This is a class-level inference where the precise arrangement of functional groups creates a unique chemical entity for synthesis.

Carbohydrate Synthesis Glycosylation Building Block

6-Deoxy-3-O-methyl-L-galactose: Validated Research and Industrial Application Scenarios


Stereoselective Synthesis of L-Series Cardiac Glycoside Analogs for SAR Studies

This compound is essential as a chiral building block for the total or semi-synthesis of L-digitalose-containing cardiac glycosides. Given that the L-configuration is required for the natural products found in sources like Streptocaulon tomentosum [1], its use ensures the production of the correct diastereomer for structure-activity relationship (SAR) investigations and for confirming the identity of isolated natural products. This directly stems from the evidence of its specific natural occurrence (Section 3, Item 1).

Investigation of Stereochemical Requirements in Carbohydrate-Protein Interactions

Researchers studying lectins or antibodies, such as the eel anti-H(O) system, can utilize 6-Deoxy-3-O-methyl-L-galactose to probe the stereochemical tolerance of binding sites. As established by the evidence that D- and L-enantiomers show equal activity in this specific assay (Section 3, Item 2), this compound serves as a precise control to differentiate between systems that are stereospecific and those that exhibit this unusual, non-classical tolerance [1].

Analytical Standard for Chiral Separation and Identity Confirmation

Given the distinct and opposite optical rotation relative to its D-enantiomer (Section 3, Item 4), 6-Deoxy-3-O-methyl-L-galactose is a critical analytical standard. It is required for developing and validating HPLC or GC methods using chiral stationary phases to separate and quantify the enantiomeric purity of this class of sugars in research samples or quality control of synthetic batches [1].

Synthesis of Novel Glycomimetics and Glycoconjugate Vaccines

The unique 6-deoxy-3-O-methyl-L-galacto motif provides a distinct epitope for immune recognition. Building on the SAR data showing that 3-O-methylation can enhance activity over L-fucose (Section 3, Item 3), this sugar can be incorporated into glycomimetic probes or as a hapten in glycoconjugate vaccines to elicit or detect specific antibody responses against this rare carbohydrate structure [1].

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